An In-depth Technical Guide to the Chemical Properties and Applications of 4-Amino-3-methoxybenzamide
An In-depth Technical Guide to the Chemical Properties and Applications of 4-Amino-3-methoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-3-methoxybenzamide is a substituted aromatic amide that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique arrangement of an amino, a methoxy, and a benzamide moiety on a benzene ring provides a scaffold for the synthesis of a diverse range of complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Amino-3-methoxybenzamide, with a focus on its relevance to researchers and professionals in the field of drug development.
Chemical Identity and Physical Properties
4-Amino-3-methoxybenzamide is an organic compound with the systematic IUPAC name 4-amino-3-methoxybenzamide. It is crucial to distinguish it from its isomer, 3-amino-4-methoxybenzamide, as their distinct substitution patterns lead to different chemical and biological properties.
Table 1: Physicochemical Properties of 4-Amino-3-methoxybenzamide
| Property | Value | Source(s) |
| CAS Number | 211374-82-2 | [1] |
| Molecular Formula | C₈H₁₀N₂O₂ | [1] |
| Molecular Weight | 166.18 g/mol | [1] |
| Appearance | Pale beige powder | Vendor Information |
| Solubility | Due to the presence of polar functional groups (amino and amide) and a nonpolar aromatic ring, 4-Amino-3-methoxybenzamide is expected to be sparingly soluble in water and more soluble in organic solvents like ethanol, DMSO, and DMF. | Predicted |
| Melting Point | Not explicitly available in the searched literature. | - |
| Boiling Point | Not explicitly available in the searched literature. | - |
Synthesis of 4-Amino-3-methoxybenzamide
A primary and logical synthetic route to 4-Amino-3-methoxybenzamide involves the reduction of its nitro precursor, 3-Methoxy-4-nitrobenzamide.[2] This two-step process begins with the synthesis of the nitro intermediate followed by its reduction to the desired amine.
Synthesis of the Precursor: 3-Methoxy-4-nitrobenzamide
The synthesis of 3-Methoxy-4-nitrobenzamide can be achieved from 3-methoxy-4-nitrobenzoic acid.[3]
Caption: Diversification points on the 4-Amino-3-methoxybenzamide scaffold.
The presence of the amino group allows for the introduction of various side chains and heterocyclic systems, which can modulate the compound's interaction with biological targets. The methoxy group can influence the compound's lipophilicity and metabolic stability. The benzamide moiety itself is a common pharmacophore in many approved drugs. Researchers can leverage this scaffold to design and synthesize libraries of novel compounds for screening against a variety of therapeutic targets.
Safety and Handling
Note: Specific toxicity data for 4-Amino-3-methoxybenzamide is not available. The following are general safety precautions for handling similar aromatic amines and amides.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
4-Amino-3-methoxybenzamide is a valuable chemical intermediate with significant potential in the field of medicinal chemistry. Its synthesis from readily available starting materials and the presence of multiple functional groups for derivatization make it an attractive building block for the development of new therapeutic agents. While a comprehensive set of experimental data for this specific compound is not yet widely published, this guide provides a solid foundation of its known properties, a reliable synthetic pathway, and predicted analytical characteristics to aid researchers in their work. Further investigation into the biological activities of its derivatives is warranted and could lead to the discovery of novel drug candidates.
References
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